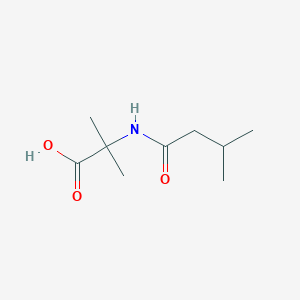

2-Methyl-N-(3-methylbutanoyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

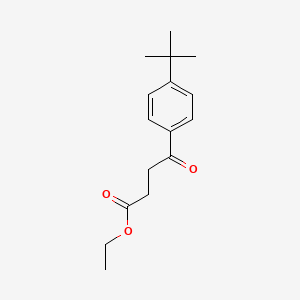

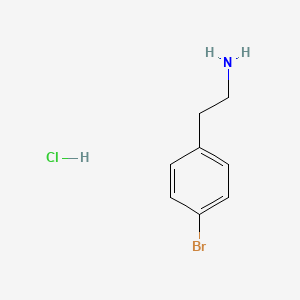

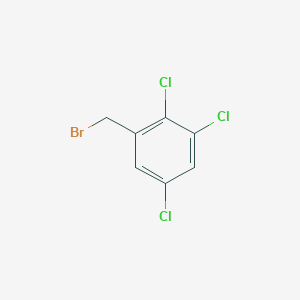

2-Methyl-N-(3-methylbutanoyl)alanine, also known as isoleucine, is a non-polar amino acid. It has a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol .

Molecular Structure Analysis

The InChI code for 2-Methyl-N-(3-methylbutanoyl)alanine is 1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3, (H,9,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Biochemical Resistance and Antibacterial Agents

Research indicates the importance of specific amino acids and their derivatives in microbial resistance mechanisms against antibacterial agents. For instance, a study by Yoshimura et al. (2002) shows that Fusobacterium nucleatum and Porphyromonas gingivalis, bacteria responsible for oral malodor, exhibit resistance to the antibacterial agent 3-chloro-DL-alanine due to a specific enzyme activity. This enzyme, L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, facilitates resistance by catalyzing the alpha,gamma-elimination of L-methionine to produce methyl mercaptan, also highlighting the enzymatic versatility in response to antibacterial compounds Yoshimura, Nakano, Fukamachi, & Koga, 2002.

Enzymatic Pathways in Fermentation

The Ehrlich pathway, a biochemical sequence converting amino acids to alcohols through enzymatic actions, plays a significant role in fermented food flavors. Matheis, Granvogl, and Schieberle (2016) developed methods for quantifying and analyzing the enantiomeric distribution of metabolites from L-isoleucine degradation in fermented foods. Their findings provide insights into the enzymatic mechanisms behind flavor compound formation, challenging existing theories on the biosynthetic origins of certain alcohols and acids Matheis, Granvogl, & Schieberle, 2016.

Polymers for Enhanced Petroleum Recovery

The research by Ezell and McCormick (2007) explores the synthesis of low-charge-density amphoteric copolymers and terpolymers derived from amino acids for potential application in enhanced petroleum recovery. These polymers, characterized by their electrolyte- and pH-responsive properties, offer insights into designing viscosity-control agents. Their study emphasizes the importance of amino acid-derived monomers in developing specialized polymers for industrial applications Ezell & McCormick, 2007.

Hydration Structure of Amino Acids

Kameda et al. (2003) conducted a study on the hydration structure of alanine molecules in concentrated aqueous solutions using neutron diffraction measurements. This research provides critical data on the interaction between water molecules and the amino- and methyl groups of alanine, offering a fundamental understanding of how amino acids interact with their aqueous environment Kameda, Sugawara, Usuki, & Uemura, 2003.

Propriétés

IUPAC Name |

2-methyl-2-(3-methylbutanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-7(11)10-9(3,4)8(12)13/h6H,5H2,1-4H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAZLPUAVGGIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-(3-methylbutanoyl)alanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)